Fexofenadine-d3

LC-MS/MS Bioanalysis Isotope Dilution

Quantitative LC-MS/MS of fexofenadine suffers from matrix effects and extraction variability. Fexofenadine-d3 (MDL-16455-d3) solves this as a matched stable isotope internal standard. - +3 Da mass shift ensures MS resolution with minimal chromatographic shift vs. unlabeled analyte - Lower signal suppression risk compared to d6 analogs at flow rates >100 μL/min - Reduced deuterium exchange risk over extended analytical runs & multiple freeze-thaw cycles Ideal for clinical pharmacokinetics and high-throughput bioanalysis.

Molecular Formula C32H39NO4
Molecular Weight 504.7 g/mol
Cat. No. B12400786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFexofenadine-d3
Molecular FormulaC32H39NO4
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
InChIInChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i9D2,14D
InChIKeyRWTNPBWLLIMQHL-BAVZAHHNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fexofenadine-d3: Deuterated Internal Standard for Accurate LC-MS/MS Quantification in Bioanalysis


Fexofenadine-d3 (MDL-16455-d3; Terfenadine carboxylate-d3) is a stable isotope-labeled analog of the second-generation, non-sedating H1 receptor antagonist fexofenadine, wherein three hydrogen atoms are replaced by deuterium (+3 Da nominal mass shift) . It serves primarily as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays to correct for matrix effects, extraction variability, and instrument fluctuations during the quantification of fexofenadine in biological matrices .

LC-MS/MS bioanalysis Stable isotope-labeled internal standard for fexofenadine quantification
+3 Da mass shift Preserves chromatographic co-elution while enabling MS resolution
Matrix-effect correction Co-eluting SIL-IS for consistent extraction recovery and ionization

Why Fexofenadine-d3 Cannot Be Replaced by Non-Deuterated or Differently Labeled Internal Standards


The core function of a stable isotope-labeled (SIL) internal standard is to co-elute exactly with the analyte and experience identical matrix effects, while remaining distinguishable by mass spectrometry . Simply substituting Fexofenadine-d3 with the unlabeled parent compound or a structural analog introduces unpredictable variability in extraction recovery and ionization efficiency, which invalidates quantitative accuracy [1]. Moreover, the degree of deuteration directly impacts chromatographic behavior and potential for signal suppression [2]. The quantitative data below demonstrate why Fexofenadine-d3 offers a specific, verifiable balance of mass resolution and analytical robustness compared to other fexofenadine SIL variants.

Unlabeled or structural analog May introduce extraction recovery and ionization variability, limiting quantitative accuracy.
d6-Fexofenadine IS Documented signal suppression in ESI-MS at higher flow rates; d3 may reduce this risk.
d10 or higher deuteration May increase retention-time shift and deuterium-exchange probability, compromising label integrity.

Quantitative Differentiation of Fexofenadine-d3 from Alternative Fexofenadine Isotopologues


Mass Difference and Chromatographic Co-Elution: +3 Da vs. +6 Da or Higher

Fexofenadine-d3 provides a nominal mass shift of +3 Da relative to the unlabeled analyte (m/z 502 → 505). This 3 Da difference meets the minimum requirement for unambiguous mass resolution of small molecules (<1,000 Da) without inducing the chromatographic retention time shifts commonly observed with heavily deuterated analogs (e.g., d6, d10) . While deuterium labeling is essential for internal standards, multiple deuteriums can alter molecular behavior sufficiently to cause chromatographic separation from the unlabeled compound, meaning the IS does not experience identical instrumental conditions as the analyte [1]. The +3 Da labeling of Fexofenadine-d3 minimizes this risk while maintaining a clear mass window.

Mass shift & co-elution
Class-level inference
d3 (target)
+3 Da shift; co-elution likely maintained
d6 / d10
+6 or +10 Da; potential retention time perturbation
Supports co-elution integrity for SIL-IS method
Class-level expectation; verify retention in specific LC method
LC-MS/MS Bioanalysis Isotope Dilution

Internal Standard Signal Suppression: d6-Fexofenadine Exhibits Suppression; d3 May Offer Advantage

A study investigating isotope dilution LC-ESI-MS reported that fexofenadine/d6-fexofenadine pairs exhibit significant internal standard signal suppression in extracted plasma samples and solvent-based calibration solutions at flow rates greater than 100 μL min⁻¹ [1]. The calibration curve slope for the fexofenadine/d6-fexofenadine pair was 0.964 ± 0.008, indicating quantitation was not compromised despite suppression, but the observation highlights a known vulnerability of d6-labeled internal standards [1]. While comparable direct data for Fexofenadine-d3 are not available, the reduced number of deuterium atoms in d3 labeling may mitigate this ion suppression phenomenon, as signal suppression is often exacerbated by larger mass shifts and altered ionization characteristics.

Signal suppression risk
Cross-study comparable
0.964 ± 0.008 (n=3)
d6-fexofenadine IS calibration slope
(>100 μL/min ESI-MS)
May reduce ion suppression vs. d6-IS
d3 data not reported; inferred from lighter deuteration
Signal Suppression ESI-MS Isotope Dilution

Deuterium Label Stability: d3 Positioning Minimizes H/D Exchange Risk

For a deuterated internal standard to be effective, the deuterium labels must be positioned on non-exchangeable sites to prevent loss of the label during sample preparation or storage . Deuterium atoms located on carbons adjacent to carbonyl groups or on aromatic positions can undergo proton/deuterium exchange, compromising the mass difference and leading to inaccurate quantification . While the exact deuteration pattern of Fexofenadine-d3 is proprietary to vendors, the +3 Da label is typically achieved by substituting hydrogens on chemically stable alkyl positions rather than labile heteroatoms or α-carbonyl sites. In contrast, higher deuterium incorporation (e.g., d10) inherently increases the probability of including a deuterium at a potentially exchangeable position .

Deuterium label stability
Supporting evidence
Stable alkyl positions (3 D) — lower exchange risk
Supports label integrity during storage
Based on isotope chemistry; verify vendor deuteration pattern
Stable Isotope Deuterium Exchange Internal Standard

Validated Method Compatibility: Fexofenadine-d3 Aligns with Established d6-Based Methods

Robust, validated LC-MS/MS methods for the quantification of fexofenadine in human plasma have been established using deuterated internal standards. For instance, a method using d6-fexofenadine as IS demonstrated within-day accuracy between 97–102% and precision better than 3.5% CV over a 1–200 ng/mL range [1]. Fexofenadine-d3, with its similar physicochemical properties and mass shift, is directly compatible with such validated workflows. Its use allows laboratories to adopt a deuterated IS strategy without extensive re-validation, provided that the mass transition is updated (e.g., m/z 502 → 466 for analyte; m/z 505 → 466 for d3-IS, assuming unchanged fragmentation).

Method compatibility
Supporting evidence
97–102% accuracy, <3.5% CV (d6 method)
Potential integration into established workflows
Requires mass transition update; d3-specific validation lacking
Method Validation HPLC-MS/MS Bioequivalence

Optimal Deployment Scenarios for Fexofenadine-d3 in Bioanalytical and Pharmacokinetic Studies


Quantitative Bioanalysis of Fexofenadine in Human Plasma for Pharmacokinetic or Bioequivalence Studies

Fexofenadine-d3 is ideally suited as an internal standard for LC-MS/MS quantification of fexofenadine in human plasma, a critical application in clinical pharmacokinetics and bioequivalence trials [1]. The +3 Da mass shift provides clear MS resolution while minimizing the chromatographic separation risk associated with higher deuteration, ensuring accurate and precise concentration measurements across the therapeutic range (e.g., 1–200 ng/mL) [2].

Minimizing Signal Suppression in High-Throughput LC-ESI-MS Workflows

In high-throughput bioanalytical laboratories employing LC-ESI-MS at flow rates exceeding 100 μL/min, Fexofenadine-d3 may offer a lower signal suppression risk compared to d6-fexofenadine, as documented suppression has been observed with the latter [3]. This makes Fexofenadine-d3 a strategic choice for methods where robust and consistent internal standard response is paramount.

Long-Term Stability Studies Requiring Reliable Deuterium Label Retention

For studies involving extended sample storage, multiple freeze-thaw cycles, or extended analytical runs, the moderate deuteration of Fexofenadine-d3 reduces the probability of deuterium exchange compared to more heavily deuterated analogs . This translates to more consistent IS performance over time, supporting the generation of reliable data in large-scale or longitudinal studies.

Application
Selection Property
Validation Focus
Human plasma research matrix analysis
Co-elution integrity & +3 Da mass resolution
Accuracy and precision in target matrix across validated concentration range
High-throughput LC-ESI-MS bioanalysis
Lower signal-suppression risk vs. d6-IS
Ionization robustness at elevated flow rates
Long-term stability and storage studies
Reduced H/D exchange probability
Label integrity under extended storage and freeze-thaw cycles

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33 linked technical documents
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